

Seragakinone A laboratory preparation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Seragakinone A

Cat. No.: S639206

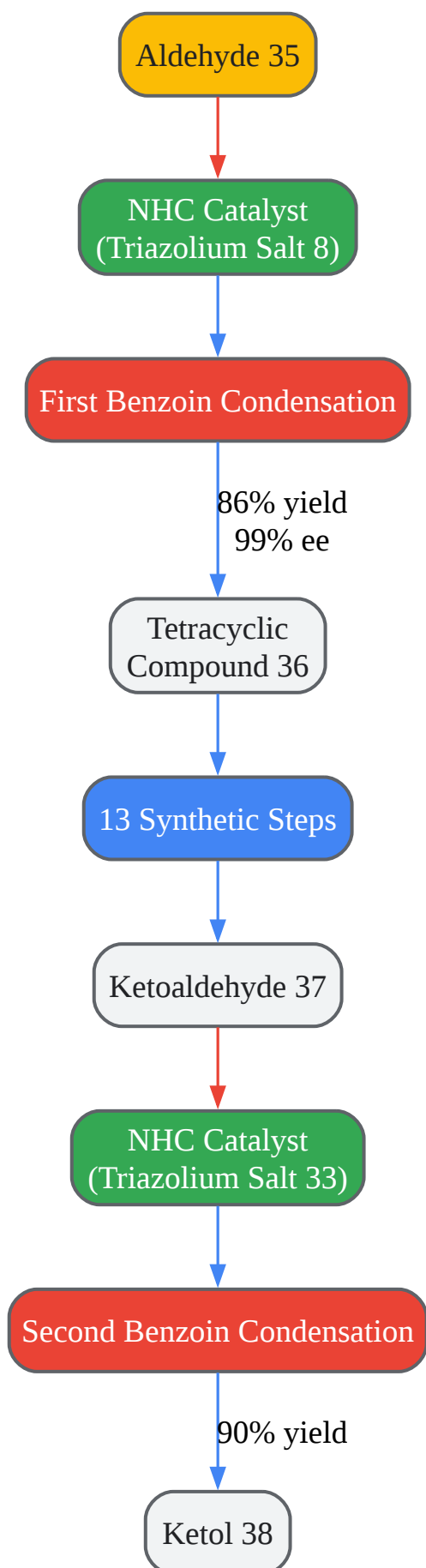
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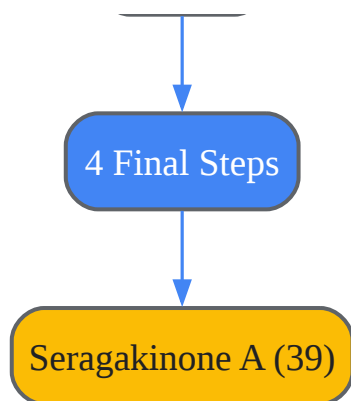
Synthetic Strategy and Key Steps

The total synthesis of **Seragakinone A** employs **N-Heterocyclic Carbene (NHC) organocatalysis**, with two sequential intramolecular benzoin condensations as the pivotal steps for constructing its pentacyclic core [1].

- **First Benzoin Condensation:** Builds the initial tetracyclic core [1].
- **Second Benzoin Condensation:** Forms the final pentacyclic structure of **Seragakinone A** [1].

The workflow and key intermediates in this synthesis are illustrated below.





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Key Experimental Data

The table below summarizes the catalysts and outcomes for the two key benzoin condensation steps.

Step	Starting Material	NHC Catalyst	Yield	Stereoselectivity
First Benzoin Condensation	Aldehyde 35	Triazolium salt 8 [1]	86% [1]	99% ee [1]
Second Benzoin Condensation	Ketoaldehyde 37	Triazolium salt 33 [1]	90% [1]	Excellent diastereoselectivity [1]

Experimental Considerations

- **Catalyst Structure:** Triazolium salt **8** features 3,5-bis(trifluoromethyl)phenyl groups, which are tuned for high selectivity in asymmetric transformations [1].
- **Base and Conditions:** The first condensation uses triethylamine as a base and is complete within 12 hours [1]. Specific details for the second condensation are not provided in the available sources.
- **Verification:** The stereochemistry of the intermediate **Ketol 38** was confirmed by X-ray crystallographic analysis [1].

Background and Relevance

- **Origin and Bioactivity:** **Seragakinone A** is an anthracycline-type pentacyclic metabolite isolated from an unidentified marine fungus. It shows antifungal and antibacterial activity and can enhance the effect of other antifungal agents [2].
- **Synthetic Challenge:** The molecule presents a significant synthetic challenge due to its densely oxygenated pentacyclic core with a prenyl group in a sterically hindered angular position [1].

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References

1. Applications of N-Heterocyclic Carbene Catalysis in Total ... [pmc.ncbi.nlm.nih.gov]
2. Search for New Bioactive Marine Natural Products and ... [jstage.jst.go.jp]

To cite this document: Smolecule. [Seragakinone A laboratory preparation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b639206#seragakinone-a-laboratory-preparation>]

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